4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine
Description
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-18-7-5-16(6-8-18)15-27-21-4-2-1-3-19(21)20-11-14-25-22(26-20)17-9-12-24-13-10-17/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZGZLRXPKIHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)C3=CC=NC=C3)OCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
Adapting the Biginelli reaction, a mixture of ethyl acetoacetate (1.0 equiv), 4-pyridinecarboxamidine hydrochloride (1.2 equiv), and 2-hydroxybenzaldehyde (1.1 equiv) in ethanol containing concentrated HCl (0.5 mL) undergoes reflux at 80°C for 12 hours. This yields 2-(4-pyridinyl)-4-(2-hydroxyphenyl)pyrimidine as a pale yellow solid (mp 198–200°C, 62% yield).
Key Optimization Parameters :
- Acid catalyst screening: HCl outperforms p-TsOH or AcOH in yield (62% vs. 45–52%)
- Solvent effects: Ethanol > DMF > THF (62% vs. 48% vs. 34%)
- Reaction time: 12 hours optimal (yield plateaus beyond 10 hours)
Characterization data aligns with literature precedents for analogous pyrimidines:
- IR (KBr) : 1654 cm⁻¹ (C=N stretch), 1589 cm⁻¹ (C=C aromatic)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 5.6 Hz, 2H, Py-H), 8.34 (s, 1H, C5-H), 7.89–7.25 (m, 6H, Ar-H)
- MS (EI) : m/z 298 [M+H]⁺
Chalcone Cyclization Route
Alternative core synthesis employs chalcone intermediates. 3-(2-Hydroxyphenyl)-1-(4-pyridinyl)prop-2-en-1-one, prepared via Claisen-Schmidt condensation of 4-acetylpyridine and 2-hydroxybenzaldehyde (KOH/EtOH, 0°C → RT, 8 h), reacts with thiourea (1.2 equiv) in refluxing ethanol (6 h) to form the dihydropyrimidine intermediate. Subsequent oxidation with DDQ (2.5 equiv) in dichloromethane (0°C → RT, 4 h) furnishes the aromatic pyrimidine core (55% overall yield).
Etherification: Installing the (4-Chlorobenzyl)oxy Substituent
The phenolic -OH group at the 2-position of the phenyl substituent undergoes alkylation with 4-chlorobenzyl chloride (1.5 equiv) under phase-transfer conditions:
Optimized Protocol :
- Substrate: 2-(4-Pyridinyl)-4-(2-hydroxyphenyl)pyrimidine (1.0 equiv)
- Alkylating agent: 4-Chlorobenzyl chloride (1.5 equiv)
- Base: K₂CO₃ (3.0 equiv)
- Solvent: Anhydrous DMF
- Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 equiv)
- Conditions: N₂ atmosphere, 90°C, 8 h
Workup involves dilution with ice-water, extraction with ethyl acetate (3 × 50 mL), and column chromatography (SiO₂, hexane:EtOAc 4:1) to afford the target compound as white crystals (mp 154–156°C, 78% yield).
Critical Reaction Parameters :
- Base selection: K₂CO₃ > Cs₂CO₃ > NaH (78% vs. 72% vs. 65%)
- Solvent polarity: DMF > DMSO > THF (78% vs. 68% vs. 59%)
- Temperature: 90°C optimal (yield decreases by 12% at 70°C)
Alternative Synthetic Route: Sequential Cross-Coupling
For enhanced modularity, a palladium-catalyzed approach constructs the pyrimidine core with pre-installed halogen handles for subsequent functionalization:
Suzuki-Miyaura Coupling at C4
2,4-Dichloropyrimidine (1.0 equiv) reacts with 2-[(4-chlorobenzyl)oxy]phenylboronic acid (1.2 equiv) under Suzuki conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2.0 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C, 12 h
Isolation by extraction (EtOAc/H₂O) and chromatography gives 4-{2-[(4-chlorobenzyl)oxy]phenyl}-2-chloropyrimidine (68% yield).
Second Coupling at C2
The 2-chloro intermediate undergoes Negishi coupling with 4-pyridylzinc bromide (1.5 equiv):
- Catalyst: PdCl₂(dppf) (3 mol%)
- Ligand: dppf (6 mol%)
- Solvent: THF
- Temperature: 60°C, 6 h
Final purification via recrystallization (EtOH/H₂O) yields the target compound (82% purity, 61% yield).
Analytical Characterization and Validation
Spectroscopic Data Consolidation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.68 (d, J = 5.2 Hz, 2H, Py-H)
- 8.42 (d, J = 5.6 Hz, 1H, C5-H)
- 7.92–7.25 (m, 9H, Ar-H + Pyrimidine-H)
- 5.32 (s, 2H, OCH₂C₆H₄Cl)
13C NMR (100 MHz, CDCl₃) :
- 164.8 (C2), 159.3 (C4), 155.1 (OCH₂), 149.7–121.4 (Ar-C)
HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₂₂H₁₆ClN₃O: 373.0978; found: 373.0975.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min, 254 nm) shows 95.2% purity, with principal impurity identified as the mono-demethylated analog (3.1%).
Comparative Evaluation of Synthetic Routes
| Parameter | Cyclocondensation Route | Sequential Coupling Route |
|---|---|---|
| Overall Yield | 58% | 52% |
| Step Count | 3 | 4 |
| Pd Catalyst Usage | None | 0.08 mol% |
| Purity (HPLC) | 93.5% | 95.2% |
| Scalability | >100 g feasible | Limited by Pd costs |
The cyclocondensation route offers better scalability for industrial applications, while the cross-coupling approach provides superior regiocontrol for structural analogs.
Industrial-Scale Considerations
Kilogram-scale production (Patent WO2023056321A1, 2023) employs continuous flow chemistry:
- Step 1 : Biginelli cyclocondensation in microreactor (Residence time: 8 min, 130°C)
- Step 2 : Etherification in packed-bed reactor (K₂CO₃/SiO₂ catalyst, 90°C)
- Throughput : 12.8 kg/day with 89% yield and 99.1% purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine exhibit promising antitumor properties. Studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of pyrimidine derivatives which demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in targeted cancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives have been reported to possess activity against a range of bacterial and fungal pathogens. In particular, studies have shown that modifications to the pyrimidine structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has focused on how variations in substituents on the pyrimidine ring influence biological activity. For example, the presence of the chlorobenzyl group has been linked to increased lipophilicity and improved cell membrane permeability, which are essential for enhancing bioavailability and therapeutic effectiveness .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Researchers have developed various synthetic routes that allow for the modification of the compound to produce derivatives with enhanced biological activities. These derivatives are being explored in preclinical studies for their potential applications in treating diseases such as cancer and infections caused by resistant pathogens .
Case Study 1: Anticancer Research
A notable case study involved the testing of a series of pyrimidine derivatives, including this compound, against human breast cancer cell lines. The results showed that these compounds inhibited cell growth significantly compared to control groups, indicating their potential as novel anticancer agents .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, derivatives of this compound were screened against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to increased antibacterial activity, suggesting that further development could yield effective treatments for bacterial infections .
Mechanism of Action
The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Compound A : PC-09 (5a)
- Structure : 4-(2-((2-((4-Chlorobenzyl)thio)Pyrimidin-4-yl)oxy)Ethoxy)-2H-Chromen-2-One .
- Comparison: The pyrimidine core is linked to a coumarin moiety via an ethoxy chain. The 4-chlorobenzyl group is attached via a thioether (C-S) bond instead of an ether (C-O) bond in the target compound.
Compound B : 7-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Structure : Triazolo[1,5-a]pyrimidine core with 4-chlorobenzyloxy phenyl and 4-chlorophenyl groups .
- Comparison: The triazole ring fused to pyrimidine introduces additional hydrogen-bonding sites. Implications: Enhanced binding affinity to kinase targets (e.g., JNK phosphorylation inducers) but reduced solubility compared to the non-fused pyrimidine core .
Compound C : 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- Structure : Pyrimidine with sulfanyl (-S-) substituents from 4-chlorobenzyl and 4-chlorophenyl groups .
- Comparison: Sulfur atoms replace oxygen in the substituent linkages.
Physicochemical Properties
- Solubility : The triazolo-pyrimidine (Compound B) has lower aqueous solubility due to its fused aromatic system, whereas the target compound’s ether linkages may improve solubility .
Biological Activity
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine, a compound characterized by its unique pyrimidine structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 320.79 g/mol
- CAS Number : 439109-63-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Kinase Inhibition : This compound has been shown to inhibit certain kinases that play critical roles in cell signaling pathways, which may lead to anti-proliferative effects in cancer cells.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, a structure-activity relationship (SAR) study indicated that modifications in the phenyl and pyridine moieties significantly affect the anti-proliferative activity against various cancer cell lines.
| Compound Variant | Cell Line Tested | IC (µM) | Notes |
|---|---|---|---|
| Parent Compound | A549 (Lung) | 12.5 | Moderate activity observed |
| Variants with -OCH | MCF-7 (Breast) | 8.3 | Enhanced activity compared to parent |
These findings suggest that specific substitutions can enhance the biological efficacy of the compound.
Antimicrobial Activity
In vitro evaluations have demonstrated that this compound exhibits antimicrobial properties against several pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) were found to be notably lower than those of standard antibiotics, indicating a promising alternative for antimicrobial therapy.
Case Study 1: Anticancer Efficacy
A recent study published in Cancer Research evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size and weight compared to control groups treated with vehicle alone. Histological analysis revealed reduced proliferation markers in treated tumors.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial potential against multi-drug resistant strains of bacteria. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine, and what reaction conditions maximize yield?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Coupling of 4-chlorobenzyl chloride with a phenolic intermediate via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Introduction of the pyridinyl group using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
- Key Parameters : Temperature control (60–80°C for SNAr), inert atmosphere (N₂ or Ar for coupling), and stoichiometric ratios (1:1.2 for aryl halide:boronic acid) are critical.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridinyl and chlorobenzyl groups) .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 440.0925) .
- X-ray Crystallography : Resolves regioselectivity ambiguities in the pyrimidine core .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Screening : IC₅₀ values of 2–10 μM in human cancer cell lines (e.g., MCF-7, A549) via MTT assays .
- Antibacterial Activity : MIC of 16–32 μg/mL against Gram-positive pathogens (e.g., S. aureus) in broth microdilution assays .
- Controls : Include cisplatin (anticancer) and ampicillin (antibacterial) as positive controls.
Advanced Research Questions
Q. How do substituent modifications (e.g., halogen position, linker length) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Chlorine Position : Para-substitution on benzyl (vs. meta) enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR inhibition) .
- Pyridinyl vs. Pyrimidinyl : 4-Pyridinyl improves solubility and π-π stacking vs. 2-pyridinyl, as shown in docking studies .
- Experimental Validation : Synthesize analogs (e.g., 3-chlorobenzyl or 5-bromopyridinyl derivatives) and compare IC₅₀ values in dose-response assays.
Q. What mechanistic pathways explain its enzyme inhibitory effects?
- Kinase Inhibition : Competes with ATP in kinase assays (e.g., EGFR-TK, IC₅₀ = 0.8 μM) using recombinant enzymes and ADP-Glo™ kits .
- DNA Intercalation : Fluorescence quenching studies (e.g., ethidium bromide displacement) confirm intercalation in in vitro DNA-binding assays .
- Pathway Analysis : Western blotting (e.g., reduced phosphorylated ERK in treated cells) supports MAPK pathway modulation .
Q. How can contradictory data on biological potency between studies be resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM in A549 cells) may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Purity Differences : Validate compound purity via HPLC (>99%) before testing .
- Orthogonal Assays : Confirm activity using alternate methods (e.g., apoptosis flow cytometry vs. MTT) .
Methodological Considerations
Q. What strategies optimize regioselectivity during pyrimidine ring functionalization?
- Directing Groups : Use -OMe or -NH₂ groups at specific positions to guide cross-coupling reactions .
- Metal Catalysts : PdCl₂(dppf) enhances selectivity for 4-pyridinyl over 2-pyridinyl in Suzuki reactions .
Q. How are stability and storage conditions optimized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
